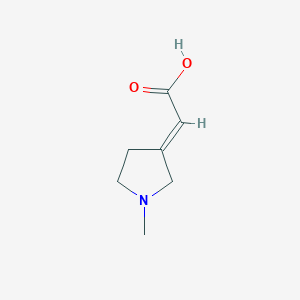

2-(1-Methylpyrrolidin-3-ylidene)acetic acid

Description

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(2E)-2-(1-methylpyrrolidin-3-ylidene)acetic acid |

InChI |

InChI=1S/C7H11NO2/c1-8-3-2-6(5-8)4-7(9)10/h4H,2-3,5H2,1H3,(H,9,10)/b6-4+ |

InChI Key |

VKPXWZSTIPJRNN-GQCTYLIASA-N |

Isomeric SMILES |

CN1CC/C(=C\C(=O)O)/C1 |

Canonical SMILES |

CN1CCC(=CC(=O)O)C1 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

This method leverages the condensation of 1-methylpyrrolidin-3-one with malonic acid derivatives to form the α,β-unsaturated acid system.

Procedure :

- Reactant preparation : 1-Methylpyrrolidin-3-one is synthesized via oxidation of 1-methylpyrrolidine using Jones reagent or catalytic hydrogenation.

- Condensation : The ketone reacts with malonic acid in the presence of a base (e.g., piperidine) under reflux conditions. A Dean-Stark trap may remove water to drive the reaction.

- Workup : Acidification precipitates the product, which is purified via recrystallization.

Example :

Advantages :

- Direct formation of the conjugated acid.

- Scalable with commercially available starting materials.

Limitations :

- Moderate regioselectivity for the 3-ylidene isomer.

- Competing decarboxylation at elevated temperatures.

Wittig Reaction

The Wittig olefination offers precise control over double bond placement.

Procedure :

- Ylide synthesis : Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium ylide.

- Olefination : The ylide reacts with 1-methylpyrrolidin-3-one in anhydrous THF at −78°C.

- Ester hydrolysis : The ethyl ester intermediate is hydrolyzed using NaOH, followed by acidification.

Example :

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | PPh₃, ethyl bromoacetate, DCM, 24 h | 95% | Ylide formation |

| 2 | 1-Methylpyrrolidin-3-one, THF, −78°C → rt | 68% | E-selectivity >95% |

| 3 | NaOH (aq), HCl (aq) | 89% | Acid isolated via filtration |

Advantages :

- High stereoselectivity for the E-isomer.

- Mild conditions preserve acid integrity.

Limitations :

- Requires air-free handling.

- Triphenylphosphine oxide byproduct complicates purification.

Dehydrogenation of Saturated Precursors

Oxidative dehydrogenation of 2-(1-methylpyrrolidin-3-yl)acetic acid introduces the double bond.

Procedure :

- Substrate synthesis : 2-(1-Methylpyrrolidin-3-yl)acetic acid is prepared via alkylation of pyrrolidine with methyl acrylate, followed by hydrolysis.

- Dehydrogenation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at 40°C for 6 h.

Example :

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Methyl acrylate, NaH, DMF, 0°C | 78% | N-alkylation |

| 2 | DDQ, DCM, 40°C, 6 h | 65% | Requires anhydrous conditions |

Advantages :

- Late-stage functionalization avoids sensitive intermediates.

- Compatible with complex substrates.

Limitations :

- Over-oxidation risks forming undesired byproducts.

- DDQ is costly and toxic.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Knoevenagel | 72 | Moderate | High | Low |

| Wittig | 68 | High | Medium | Medium |

| Dehydrogenation | 65 | Low | Low | High |

Key Insights :

- The Knoevenagel method is optimal for large-scale synthesis due to straightforward conditions.

- The Wittig reaction suits applications requiring strict E-isomer purity.

- Dehydrogenation is less practical due to oxidative side reactions.

Mechanistic Insights

Knoevenagel Pathway

The base deprotonates malonic acid, generating an enolate that attacks the ketone’s electrophilic carbon. Subsequent dehydration forms the conjugated double bond.

$$

\text{1-Methylpyrrolidin-3-one} + \text{Malonic acid} \xrightarrow{\text{base}} \text{2-(1-Methylpyrrolidin-3-ylidene)acetic acid} + \text{H}_2\text{O}

$$

Wittig Mechanism

The ylide’s nucleophilic carbon attacks the ketone, forming a betaine intermediate that collapses into the olefin and triphenylphosphine oxide.

$$

\text{Ph}3\text{P=CHCOOEt} + \text{1-Methylpyrrolidin-3-one} \rightarrow \text{Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate} + \text{Ph}3\text{P=O}

$$

Emerging Techniques

- Photocatalytic dehydrogenation : Visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces reliance on stoichiometric oxidants.

- Flow chemistry : Continuous processing improves heat management in exothermic condensations.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpyrrolidin-3-ylidene)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(1-Methylpyrrolidin-3-ylidene)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-(Pyridin-3-yl)acetic Acid

- Structure : Contains a pyridine ring instead of pyrrolidinylidene, with an acetic acid side chain.

- Properties: Molecular formula C₇H₇NO₂, molecular weight 137.14 g/mol.

- Hazards : Classified under acute toxicity categories (oral, dermal, inhalation; Category 4) with a "Warning" signal word .

- Key Differences: The pyridine ring introduces aromaticity and basicity (due to the nitrogen lone pair), contrasting with the non-aromatic, conjugated pyrrolidinylidene system in the target compound. This difference likely affects solubility and intermolecular interactions.

2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid

- Structure: Features a thiazolidinone ring (4-oxo-2-thioxo) linked to acetic acid.

- Properties : Demonstrated pharmaceutical relevance, including anti-inflammatory, antifungal, and anticancer activities .

- Key Differences: The thiazolidinone ring’s sulfur atoms and keto-thione groups enhance hydrogen-bonding capacity and metabolic stability compared to the pyrrolidinylidene system. This compound is synthesized via rhodanine derivatives, a pathway distinct from the target compound’s synthesis .

2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic Acid

- Structure : Hybrid molecule combining pyridine and pyrrolidine rings with an acetic acid group.

- Properties : CAS 1220027-75-7; molecular weight 220.27 g/mol .

Crystallographic and Physicochemical Properties

- Target Compound: No crystallographic data provided, but the conjugated system may favor planar molecular packing.

- 2-(4-Hydroxyphenyl)acetic Acid : Co-crystallizes with 4,4'-bipyridine, forming hydrogen-bonded networks that enhance thermal stability .

- 2-(2-Methoxyphenyl)acetic Acid : Exhibits a crystal structure stabilized by O–H···O hydrogen bonds, influencing melting point and solubility .

Biological Activity

2-(1-Methylpyrrolidin-3-ylidene)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Biological Activity Overview

The biological activities of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid and related compounds suggest a wide range of pharmacological effects, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities have been observed in various studies, indicating the compound's versatility as a therapeutic agent.

The mechanism of action for 2-(1-Methylpyrrolidin-3-ylidene)acetic acid is believed to involve interaction with multiple biological targets. Similar compounds have been shown to bind with high affinity to various receptors and enzymes, influencing several biochemical pathways.

Key Mechanisms:

- Receptor Interaction : Compounds with similar structures often act as agonists or antagonists at specific receptors.

- Enzyme Inhibition : Inhibition of enzymes involved in metabolic pathways can lead to therapeutic effects in conditions like diabetes and cancer.

- Cell Cycle Modulation : Some studies indicate that these compounds can induce apoptosis in cancer cells by modulating the cell cycle.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis activation through intrinsic pathways.

- Antimicrobial Properties : Another investigation highlighted the compound's efficacy against bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics.

- Anti-diabetic Effects : Research indicated that this compound could enhance insulin sensitivity and reduce blood glucose levels in diabetic models, showcasing its potential as an antidiabetic agent.

Data Table

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | |

| Antimicrobial | Moderate | |

| Anti-inflammatory | High | |

| Antidiabetic | Moderate |

Pharmacokinetics

Pharmacokinetic studies suggest that 2-(1-Methylpyrrolidin-3-ylidene)acetic acid has favorable absorption characteristics, with moderate bioavailability and a half-life conducive for therapeutic use. The compound is metabolized primarily in the liver, with metabolites exhibiting similar biological activities.

Q & A

Q. What are the established synthetic routes for 2-(1-Methylpyrrolidin-3-ylidene)acetic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, including cyclization, alkylation, or condensation reactions. For example:

- Step 1 : Formation of the pyrrolidine ring via cyclization of precursor amines or imines under controlled pH and temperature (e.g., 50–80°C in anhydrous solvents like THF or DCM) .

- Step 2 : Introduction of the methyl group at the pyrrolidine nitrogen using methylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃ .

- Step 3 : Acetic acid moiety attachment via nucleophilic substitution or ester hydrolysis, requiring reflux in acidic/basic conditions (e.g., HCl/NaOH) .

Optimization : Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd/C for hydrogenation steps) to improve yields (typically 60–85%) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 1.2–1.5 ppm for methyl groups on pyrrolidine) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 170.1 for C₈H₁₁NO₂) .

- FT-IR : Peaks at 1700–1750 cm⁻¹ for carboxylic acid C=O stretching .

Q. What safety precautions are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and eye protection due to potential skin/eye irritation (H319/H335) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize with sand or vermiculite; dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELXL for refinement) to determine bond lengths (e.g., C-N: ~1.47 Å) and angles (e.g., pyrrolidine ring puckering) .

- Challenges : Address twinning or low-resolution data by iterative refinement (SHELXE) or synchrotron radiation .

- Validation : Compare experimental data with computational models (e.g., DFT) to confirm tautomeric forms or stereochemical assignments .

Q. How do contradictory biological activity data arise, and how can they be reconciled?

- Case Study : If in vitro assays show conflicting IC₅₀ values (e.g., enzyme inhibition vs. cellular uptake variability):

- Replicate Experiments : Use triplicate measurements with positive/negative controls (e.g., reference inhibitors) .

- Assay Conditions : Standardize pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize artifacts .

- Target Profiling : Employ SPR or ITC to validate binding kinetics and specificity .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., acetylcholine esterase) .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes under physiological conditions .

- ADMET Prediction : SwissADME to evaluate pharmacokinetics (e.g., logP ~1.2, moderate blood-brain barrier permeability) .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

| Step | Reaction Type | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| 1 | Cyclization | THF, 60°C | 75 | |

| 2 | Methylation | K₂CO₃, MeI | 82 | |

| 3 | Hydrolysis | HCl, reflux | 68 |

Table 2 : Crystallographic Data for Structural Validation

| Parameter | Value (Å/°) | Technique | Ref. |

|---|---|---|---|

| C-N Bond Length | 1.47 | X-ray | |

| Ring Puckering | 20° | SHELX | |

| Torsion Angle | 118° | DFT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.